molecular formula C7H4BF3KN B1463226 Potassium (2-cyanophenyl)trifluoroborate CAS No. 929038-12-0

Potassium (2-cyanophenyl)trifluoroborate

Cat. No.: B1463226
CAS No.: 929038-12-0
M. Wt: 209.02 g/mol
InChI Key: JGENEVUNRFCCKN-UHFFFAOYSA-N
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Description

Potassium (2-cyanophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C7H4BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-cyanophenyl)trifluoroborate can be synthesized through the reaction of 2-cyanophenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

  • Dissolving 2-cyanophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
  • Adding potassium bifluoride to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolating the product by filtration and washing with cold water.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

  • Using large reactors to mix 2-cyanophenylboronic acid and potassium bifluoride.
  • Controlling the reaction temperature and stirring speed to ensure complete conversion.
  • Employing filtration and drying techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.

    Nucleophilic Substitution: Requires a suitable nucleophile and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Nucleophilic Substitution: Results in the formation of substituted phenyl derivatives.

Scientific Research Applications

Potassium (2-cyanophenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug molecules.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the creation of advanced materials.

Mechanism of Action

The mechanism by which potassium (2-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The compound undergoes hydrolysis to form the corresponding boronic acid, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. The key steps include:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Potassium (2-cyanophenyl)trifluoroborate can be compared with other organotrifluoroborates such as:

  • Potassium (cyanomethyl)trifluoroborate
  • Potassium (iodomethyl)trifluoroborate
  • Potassium (bromomethyl)trifluoroborate

Uniqueness

  • Stability : this compound is more stable under air and moisture compared to boronic acids.
  • Reactivity : It offers high reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
  • Versatility : Its ability to participate in various types of reactions, including substitution and coupling, highlights its versatility.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in their scientific endeavors.

Properties

IUPAC Name

potassium;(2-cyanophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGENEVUNRFCCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672298
Record name Potassium (2-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929038-12-0
Record name Borate(1-), (2-cyanophenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929038-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (2-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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